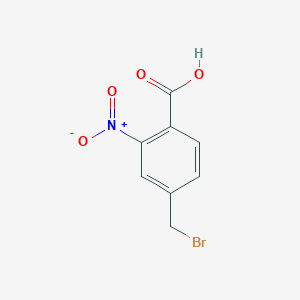

4-(Bromomethyl)-2-nitrobenzoic acid

Description

Contextualization within Modern Organic Synthesis and Chemical Biology

In the landscape of modern organic synthesis, bromomethylnitrobenzoic acids are prized as bifunctional building blocks. The carboxylic acid group provides a handle for amide bond formation, esterification, or conversion to other functional groups, while the bromomethyl group serves as a potent electrophile for nucleophilic substitution reactions. This dual reactivity allows for the stepwise and controlled elaboration of molecular complexity. For instance, 4-(Bromomethyl)-2-nitrobenzoic acid is utilized as a reactant in the synthesis of various complex molecules, including those with potential applications in materials science and medicinal chemistry. fishersci.comsigmaaldrich.com

In the field of chemical biology, these compounds have emerged as useful reagents. The bromomethyl group can readily react with nucleophilic residues on biomolecules, such as cysteine thiols, allowing for the attachment of a "tag" or "probe." The nitro group, being electron-withdrawing, can influence the electronic properties of the molecule and can also serve as a handle for further transformations, such as reduction to an amine group which can then be used for subsequent conjugation. masterorganicchemistry.com Specifically, 4-(Bromomethyl)-3-nitrobenzoic acid has been employed as a thiol photo-deprotection reagent and as a UV-cleavable reagent for functionalizing polymers. sigmaaldrich.comsigmaaldrich.com

Overview of Positional Isomers and Their Distinctive Reactivity Profiles

The reactivity of bromomethylnitrobenzoic acids is profoundly influenced by the relative positions of the three functional groups on the benzene (B151609) ring. This is clearly illustrated by comparing this compound with its positional isomers, such as 4-(Bromomethyl)-3-nitrobenzoic acid and 2-(Bromomethyl)-3-nitrobenzoic acid.

The electronic nature of the substituents plays a critical role. The nitro group is strongly electron-withdrawing, while the carboxylic acid group is also deactivating towards electrophilic aromatic substitution. nih.govquora.com The bromomethyl group, while not directly influencing the aromatic ring's electron density in the same way, is a reactive benzylic halide.

4-(Bromomethyl)-3-nitrobenzoic acid : Here, the nitro group is meta to the carboxylic acid and ortho to the bromomethyl group. The proximity of the bulky nitro group to the bromomethyl group can introduce steric hindrance, potentially slowing down nucleophilic substitution reactions at the benzylic carbon. However, the electronic-withdrawing effect of the nitro group can still influence the reactivity of the bromomethyl group. This isomer is noted for its use in solid-phase synthesis.

2-(Bromomethyl)-3-nitrobenzoic acid : In this case, both the bromomethyl and nitro groups are ortho to the carboxylic acid. The bromomethyl group can be substituted by various nucleophiles, and the nitro group can be reduced to an amine. The close proximity of the three functional groups can lead to unique intramolecular interactions and reactivity patterns.

The differing substitution patterns lead to distinct chemical properties and applications. For example, the synthesis of 4-bromo-3-nitrobenzoic acid is achieved by nitrating 4-bromobenzoic acid, as the directing effects of the substituents guide the incoming nitro group. quora.com

Interactive Data Table: Properties of Bromomethylnitrobenzoic Acid Isomers

| Property | This compound | 4-(Bromomethyl)-3-nitrobenzoic acid | 2-(Bromomethyl)-3-nitrobenzoic acid |

| CAS Number | 7149-59-9 | 55715-03-2 nih.gov | 632340-56-8 |

| Molecular Formula | C₈H₆BrNO₄ | C₈H₆BrNO₄ nih.gov | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol | 260.04 g/mol nih.gov | 260.04 g/mol |

| Melting Point | Not available | 127-130 °C sigmaaldrich.com | Not available |

| Solubility | Not available | Soluble in DMF and dichloromethane; insoluble in water. fishersci.comsigmaaldrich.com | Not available |

Evolution of Research Interest in Nitro- and Halomethyl-Substituted Aromatic Carboxylic Acids

The scientific journey of nitro- and halomethyl-substituted aromatic carboxylic acids is deeply intertwined with the broader history of organic chemistry. The concept of aromaticity itself, established in the 19th century with Kekulé's structure of benzene, set the stage for exploring the chemistry of substituted benzene derivatives. americanscientist.org

Initially, research into nitroaromatic compounds was driven by the discovery of their energetic properties, leading to the development of explosives like trinitrotoluene (TNT). masterorganicchemistry.com However, the chemical versatility of the nitro group soon became apparent. nih.gov Its strong electron-withdrawing nature and its ability to be transformed into other functional groups, most notably amines, made it a valuable tool for synthetic chemists. masterorganicchemistry.com The reduction of a nitro group to an amine is a fundamental transformation that opens up a vast chemical space for building more complex molecules. masterorganicchemistry.com

The introduction of halomethyl groups, particularly bromomethyl, added another layer of reactivity. These groups are excellent electrophiles, readily participating in nucleophilic substitution reactions. This allowed for the facile attachment of aromatic scaffolds to other molecules. The development of reagents like N-bromosuccinimide (NBS) provided a mild and selective method for benzylic bromination, further fueling research in this area. ysu.edu

Over time, the focus of research has shifted from fundamental reactivity studies to more specialized applications. In the 21st century, there has been a growing interest in using these compounds in materials science and chemical biology. nih.gov The ability to precisely tune the electronic and steric properties of these molecules by altering the substitution pattern has made them indispensable tools for creating functional materials and for probing biological systems. The development of photochemically cleavable linkers and other advanced reagents based on these scaffolds is a testament to the enduring importance of this class of compounds in modern chemical research. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFDVFNOBCZEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620590 | |

| Record name | 4-(Bromomethyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100466-27-1 | |

| Record name | 4-(Bromomethyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bromomethylnitrobenzoic Acid Derivatives

Direct Synthetic Routes to Bromomethylnitrobenzoic Acid Isomers

Direct routes to bromomethylnitrobenzoic acid isomers involve introducing the final functional group onto a precursor that already contains the other core moieties. The success of these routes hinges on the directing effects of the existing substituents.

The nitration of a bromomethylbenzoic acid precursor, such as 4-(bromomethyl)benzoic acid, is a primary method for introducing the nitro group. However, the regiochemical outcome is dictated by the electronic properties of the substituents already on the benzene (B151609) ring. The carboxylic acid (-COOH) is a deactivating, meta-directing group, while the bromomethyl (-CH2Br) group is a weakly deactivating, ortho-, para-director.

When 4-(bromomethyl)benzoic acid is subjected to nitration, the incoming nitro group is directed to the positions ortho to the bromomethyl group (positions 3 and 5) and meta to the carboxylic acid group (also positions 3 and 5). Consequently, this reaction predominantly yields the 4-(bromomethyl)-3-nitrobenzoic acid isomer. sigmaaldrich.comsigmaaldrich.com The synthesis of the desired 4-(bromomethyl)-2-nitrobenzoic acid via this method is not favored due to these electronic directing effects. Research shows that using fuming nitric acid on 4-bromomethylbenzoic acid leads to the formation of 4-bromomethyl-3-nitrobenzoic acid (BNBA). sigmaaldrich.comsigmaaldrich.com

A more plausible and widely used direct route to this compound is the benzylic bromination of a 4-methyl-2-nitrobenzoic acid precursor. This reaction specifically targets the methyl group attached to the aromatic ring, converting it to a bromomethyl group without altering the other substituents.

The most common reagent for this transformation is N-bromosuccinimide (NBS), typically in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and exposure to light or heat. chegg.com The reaction proceeds via a free-radical chain mechanism at the benzylic position, which is stabilized by the aromatic ring. This method is highly selective for the benzylic position and is a standard procedure for converting aryl-methyl groups to aryl-bromomethyl groups. ijcea.org

Reaction Scheme: Starting Material: 4-Methyl-2-nitrobenzoic acid Reagents: N-bromosuccinimide (NBS), Benzoyl Peroxide (initiator) Solvent: Carbon tetrachloride (CCl₄) or other inert solvent Condition: Reflux

This approach has been successfully applied to synthesize similar structures, such as 4-bromomethyl benzoyl caprolactam from its corresponding 4-methyl precursor. ijcea.org

Achieving the specific 1,2,4-substitution pattern of this compound often requires multi-step synthetic sequences to ensure proper regiocontrol. A logical strategy involves establishing the nitro and methyl/carboxyl groups in the correct positions before performing the final bromination.

A feasible regioselective pathway can be outlined as follows:

Nitration of a suitable precursor: Starting with p-toluic acid (4-methylbenzoic acid), nitration would place the nitro group at either the 2- or 3-position. Separation of the desired 4-methyl-2-nitrobenzoic acid isomer would be necessary.

Oxidation of a nitrotoluene derivative: An alternative is the selective oxidation of one methyl group of 2-nitro-p-xylene. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert a methyl group to a carboxylic acid. researchgate.net Controlling the reaction conditions is crucial to prevent over-oxidation or reaction of the second methyl group.

Final Bromination: Once the key intermediate, 4-methyl-2-nitrobenzoic acid, is obtained, the final step is the selective benzylic bromination of the remaining methyl group using NBS as described previously. chegg.com

This strategic approach ensures that each substituent is placed in the correct position, overcoming the regiochemical limitations of direct nitration.

Synthesis of Key Precursors and Intermediates

The synthesis of this compound is highly dependent on the availability and efficient preparation of key precursors.

4-Methyl-2-nitrobenzoic acid: This is the most critical precursor for the benzylic bromination route. Its synthesis can be approached in several ways. One method involves the oxidation of 2-nitro-p-xylene, where one of the two methyl groups is converted into a carboxylic acid. researchgate.net Another approach is the nitration of 4-methylbenzoic acid (p-toluic acid), followed by the separation of the resulting 2-nitro and 3-nitro isomers. truman.edu A patent describing the synthesis of the isomeric 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene using dilute nitric acid as an oxidant highlights methods for selective oxidation that could be adapted. google.com

4-(Bromomethyl)benzoic acid: While not a direct precursor to the 2-nitro isomer via nitration, this compound is a significant intermediate in organic synthesis. chemicalbook.com It is typically prepared by the benzylic bromination of 4-methylbenzoic acid (p-toluic acid) using NBS. chegg.com It serves as a starting material for various derivatives, including the antihypertensive agent Eprosartan. chemicalbook.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing side reactions. For the key benzylic bromination step in the synthesis of this compound, several parameters are critical.

| Parameter | Condition | Rationale & Findings |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. |

| Initiator | Benzoyl peroxide (BPO) or AIBN | A catalytic amount is used to initiate the radical chain reaction. |

| Solvent | Carbon tetrachloride (CCl₄), cyclohexane | Non-polar solvents are preferred as they do not react with the radical intermediates. |

| Temperature | Reflux | Thermal energy is required to initiate the radical reaction and maintain the chain propagation. |

| Stoichiometry | ~1:1 molar ratio of substrate to NBS | Using a significant excess of NBS can lead to the formation of the dibrominated byproduct, 4-(dibromomethyl)-2-nitrobenzoic acid. |

In similar syntheses, such as the bromination of 4-methyl benzoyl caprolactam, yields of around 82% have been reported under optimized reflux conditions in CCl₄. ijcea.org Careful monitoring of the reaction, often by Thin Layer Chromatography (TLC), is necessary to determine the point of completion and avoid byproduct formation.

Chromatographic and Spectroscopic Methods for Product Characterization and Purity Assessment

The definitive identification and purity assessment of this compound rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the final product and separating it from any remaining starting materials or byproducts. While specific data for the 2-nitro isomer is not widely published, the conditions used for the analogous 4-bromomethyl-3-nitrobenzoic acid provide a strong basis for method development. oup.comoup.comnih.gov

A typical reversed-phase HPLC method would be employed:

| Parameter | Value |

| Column | Octadecylsilane (C18), e.g., 250 x 4.6 mm, 5 µm |

| Mobile Phase | Methanol (B129727):Water (e.g., 80:20 v/v), pH adjusted to ~4.0 with formic acid |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~270 nm |

| Temperature | 30°C |

This method would be validated according to ICH guidelines for linearity, accuracy, precision, and robustness to ensure reliable purity determination. nih.gov

Spectroscopic Methods: Spectroscopic analysis provides structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show characteristic signals: a singlet for the two benzylic protons (-CH₂Br) around 4.5-5.0 ppm, distinct signals for the three aromatic protons in the 7.5-8.5 ppm range, and a broad singlet for the carboxylic acid proton (>10 ppm).

¹³C NMR: The spectrum would display eight distinct carbon signals, including the benzylic carbon (~30-35 ppm), the six aromatic carbons (120-150 ppm, including the C-NO₂ and C-COOH), and the carboxylic carbon (~165-170 ppm).

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the functional groups:

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

~1700 cm⁻¹: C=O stretch of the carboxylic acid.

~1530 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group.

~600-700 cm⁻¹: C-Br stretch.

Mass Spectrometry (MS): Electron ionization (EI-MS) would show a molecular ion peak (M⁺). Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum would exhibit a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensity, confirming the presence of a single bromine atom.

Chemical Transformations and Reaction Pathways of Bromomethylnitrobenzoic Acid Derivatives

Nucleophilic Substitution Reactions of the Bromomethyl Group

The benzylic bromide in 4-(bromomethyl)-2-nitrobenzoic acid is a good leaving group, making the methylene (B1212753) carbon susceptible to attack by various nucleophiles. This reactivity is central to many of its synthetic applications.

Formation of Alkyl/Aryl Ethers and Thioethers

The bromomethyl group readily undergoes nucleophilic substitution with alkoxides, phenoxides, and thiolates to form the corresponding ethers and thioethers. These reactions typically proceed under basic conditions to deprotonate the alcohol or thiol, generating the nucleophile. The general scheme involves the displacement of the bromide ion by the oxygen or sulfur nucleophile.

Derivatization with Oxygen and Sulfur Nucleophiles

A notable example of derivatization with a sulfur nucleophile is the synthesis of 4-(2-hydroxyethylmercaptylmethyl)-3-nitrobenzoic acid. sigmaaldrich.comsigmaaldrich.com This reaction involves the treatment of 4-bromomethyl-3-nitrobenzoic acid with 2-mercaptoethanol. sigmaaldrich.comsigmaaldrich.com The sulfur atom of the mercaptoethanol acts as the nucleophile, displacing the bromide to form a thioether linkage. This particular transformation highlights the chemoselectivity of the reaction, where the more nucleophilic thiol group reacts in preference to the hydroxyl group.

Synthesis of Succinimide (B58015) Esters

The synthesis of 4-bromomethyl-3-nitrobenzoic acid succinimide ester (BNBA-SE) is another key transformation. sigmaaldrich.comsigmaaldrich.com This is achieved by reacting 4-bromomethyl-3-nitrobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide. This reaction converts the carboxylic acid into an activated ester, which is more susceptible to nucleophilic attack, particularly by amines, to form amide bonds.

Carboxylic Acid Functionalization

The carboxylic acid group of this compound offers another site for chemical modification, primarily through esterification and amide bond formation. These reactions are fundamental in altering the solubility and reactivity of the molecule.

Esterification Reactions

Esterification of the carboxylic acid can be accomplished through various methods. One common approach is the reaction with an alcohol in the presence of an acid catalyst. google.com For instance, the synthesis of decyl 4-(bromomethyl)-3-nitrobenzoate involves the reaction of 4-bromomethyl-3-nitrobenzoic acid with decyl alcohol. sigmaaldrich.comsigmaaldrich.com Another method involves the use of N-bromosuccinimide (NBS) as a catalyst under mild conditions. nih.gov The reaction of 4-nitrobenzoic acid with methanol (B129727) in the presence of NBS yields methyl 4-nitrobenzoate (B1230335) in high yield. nih.gov Similarly, thionyl chloride can be used to convert the carboxylic acid to an acid chloride, which then readily reacts with an alcohol to form the ester. nih.gov

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield |

| 4-Nitrobenzoic acid | Methanol | N-Bromosuccinimide | Methyl 4-nitrobenzoate | 92% nih.gov |

| 4-Methylsulfonyl-2-nitrobenzoic acid | Methanol | Thionyl chloride | Methyl 4-methylsulfonyl-2-nitrobenzoate | 80% nih.gov |

| p-Nitrobenzoic acid | Glycerol | Sulfuric acid | Glycerol mono-para-nitrobenzoate | High google.com |

Amide Bond Formation

The formation of amides from the carboxylic acid group is a crucial reaction for introducing nitrogen-containing functionalities. Direct reaction of the carboxylic acid with an amine is generally not efficient and often requires high temperatures. libretexts.orgmasterorganicchemistry.com A more practical approach involves the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an active ester (like the BNBA-SE mentioned earlier). libretexts.orglibretexts.org These activated intermediates then readily react with primary or secondary amines to form the corresponding amides. libretexts.org Coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) can also be employed to facilitate amide bond formation directly from the carboxylic acid and an amine under mild conditions. nih.gov

Cyclization Reactions and Heterocycle Synthesis

The strategic positioning of reactive functional groups in this compound derivatives makes them ideal precursors for the synthesis of various heterocyclic compounds. These cyclization reactions are fundamental in generating scaffolds with significant applications in medicinal chemistry.

Formation of 3,4-Dihydro-2(1H)-quinazolinones and 3,4-Dihydro-1H-quinazolin-2-thiones

The synthesis of 3,4-dihydro-2(1H)-quinazolinones and their sulfur analogs from derivatives of this compound highlights the utility of this scaffold in creating fused heterocyclic systems. rsc.orgarabjchem.orgnih.govekb.egorganic-chemistry.orgnih.govrsc.org A common synthetic strategy involves a sequence of reactions that begins with the modification of the carboxylic acid and bromomethyl groups, followed by reduction of the nitro group and subsequent cyclization.

For instance, this compound can be converted to its corresponding nitrile derivative, 4-(bromomethyl)-2-nitrobenzonitrile. This intermediate can then react with various primary amines to substitute the bromine atom, yielding a 4-((alkylamino)methyl)-2-nitrobenzonitrile. The critical step is the reduction of the nitro group to an amine, which is often achieved using reducing agents like sodium dithionite (B78146). The resulting diamine intermediate can then undergo intramolecular cyclization. The cyclization to form the quinazolinone ring can be promoted by reagents such as triphosgene. Similarly, employing a thiocarbonyl source like thiophosgene (B130339) would lead to the formation of the corresponding 3,4-dihydro-1H-quinazolin-2-thiones.

Synthesis of 2H-Indazole Based Libraries

Derivatives of this compound are also valuable starting materials for the construction of 2H-indazole libraries. organic-chemistry.orgnih.govnih.gov The synthesis often commences with the esterification of this compound to produce methyl 4-(bromomethyl)-2-nitrobenzoate.

This ester serves as a key intermediate for subsequent transformations. One approach involves a reductive cyclization process. For example, treatment with tin(II) chloride can concurrently reduce the nitro group and facilitate an intramolecular cyclization to form the indazole ring system. Alternatively, the bromomethyl group can be reacted with an aniline (B41778) derivative, followed by the reduction of the nitro group using a reducing agent like zinc in acetic acid. This sequence leads to the formation of N-aryl-2H-indazoles. The ability to vary the aniline component in this reaction allows for the generation of a diverse library of 2H-indazole derivatives.

Reductive Transformations of the Nitro Group

The reduction of the nitro group in this compound and its derivatives to an amino group is a fundamental and frequently employed transformation. wikipedia.orgnih.govsci-hub.seresearchgate.net This conversion is crucial as it introduces a nucleophilic amino group that can participate in a wide array of subsequent reactions, most notably, cyclization reactions to form heterocyclic structures.

A variety of reducing agents can be employed for this purpose, and the choice often depends on the other functional groups present in the molecule to ensure chemoselectivity. Common methods include:

Catalytic Hydrogenation: This method typically utilizes a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) in the presence of hydrogen gas. It is generally a clean and efficient method.

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are robust and cost-effective reducing systems.

Other Reducing Agents: Sodium dithionite (Na2S2O4) is a milder reducing agent that is often used when other sensitive functional groups are present. Zinc dust in the presence of ammonium (B1175870) chloride or formic acid is another effective option.

The resulting aminobenzoic acid derivative is a key intermediate for the synthesis of numerous other compounds.

Cross-Coupling Reactions Involving Bromomethylnitrobenzoic Acid Derivatives

The bromomethyl group in this compound derivatives provides a handle for various synthetic modifications, including cross-coupling reactions. nih.govresearchgate.net While the C(sp³)–Br bond of the bromomethyl group is highly susceptible to nucleophilic substitution, its participation in traditional palladium-catalyzed cross-coupling reactions is less direct compared to C(sp²)–Br bonds on an aromatic ring.

Direct cross-coupling at the benzylic position can be challenging. However, strategic approaches can be employed. For instance, the bromomethyl group can first undergo a substitution reaction to introduce a different functionality that is more amenable to cross-coupling.

More commonly, if the aromatic ring of the bromomethylnitrobenzoic acid derivative is further halogenated (e.g., with a bromine or iodine atom), this C(sp²)–X bond becomes the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. In such cases, the bromomethyl and nitro groups can be retained or transformed in subsequent steps. This strategy allows for the construction of complex molecules by selectively functionalizing different positions of the aromatic ring. For example, a Suzuki coupling could be performed at an aryl bromide position, followed by reduction of the nitro group and cyclization involving the bromomethyl group.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

A Versatile Building Block in the Assembly of Complex Molecules

The strategic placement of multiple functional groups on a single aromatic ring makes 4-(bromomethyl)-2-nitrobenzoic acid a highly sought-after starting material for the construction of intricate molecular architectures.

Precursor for Multi-Step Organic Syntheses

In the realm of organic synthesis, the journey from simple starting materials to complex target molecules often involves a series of carefully planned steps. This compound serves as an important intermediate in numerous multi-step synthetic pathways. truman.eduwhatcomdigitalcommons.org Its constituent parts can be chemically altered in a sequential manner to introduce new functionalities and build molecular complexity.

For instance, the carboxylic acid group can be converted into esters or amides, while the nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions. The bromomethyl group is a key feature, acting as a handle for the introduction of various nucleophiles. This multi-functionality allows for the construction of a diverse array of compounds from a single, readily available precursor.

A notable application of a related compound, 4-bromo-2-nitrobenzoic acid, is as an intermediate in the synthesis of the potential anticancer agent Lonafarnib. medchemexpress.com This highlights the importance of such substituted benzoic acids in the development of new therapeutic agents. Similarly, other related bromo-nitrobenzoic acid derivatives are used as intermediates in the synthesis of agrochemicals and dyes.

Strategic Intermediates in Medicinal Chemistry Research

The quest for new drugs is a driving force in medicinal chemistry, and this compound and its analogs are valuable intermediates in this endeavor. medchemexpress.comnbinno.com The ability to modify the different functional groups of the molecule allows medicinal chemists to systematically alter the structure of a lead compound, a process known as structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug.

For example, the related compound 2-bromo-4-nitrobenzoic acid is a synthetic intermediate for bicalutamide, an androgen receptor antagonist used in the treatment of hormone-sensitive cancers. tcichemicals.com The synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones, a scaffold of interest in medicinal chemistry, has been achieved using polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid as a key precursor. nih.gov This approach involves a four-step sequence that includes nucleophilic displacement, acylation, simultaneous reduction-cyclization, and alkylation. nih.gov

A Reagent for Introducing Specific Functional Groups

Beyond its role as a foundational building block, this compound also functions as a reagent for the specific introduction of the bromomethyl group into other molecules.

Bromomethyl Group Transfer in Organic Reactions

The bromomethyl group is a versatile functional group that can be readily transformed into a wide range of other functionalities. The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, by reacting them with this compound or its derivatives. This process, known as bromomethyl group transfer, is a valuable tool for synthetic chemists.

Strategies for Chemical Library Generation

In modern drug discovery, the generation of large collections of diverse small molecules, known as chemical libraries, is a key strategy for identifying new lead compounds. This compound and its analogs are well-suited for this purpose due to their adaptability in parallel synthesis methods.

Utilization in Parallel Solution-Phase Synthetic Methods

Parallel synthesis allows for the rapid creation of a large number of compounds in a systematic and efficient manner. nih.gov The reactivity of this compound makes it an ideal scaffold for this approach. By reacting the core molecule with a diverse set of building blocks in a parallel fashion, a library of related compounds can be quickly assembled.

For example, a related compound, 4-bromomethyl-3-nitrobenzoic acid, has been used as a starting material in the synthesis of a 2H-indazole based library using parallel solution-phase methods. sigmaaldrich.comsigmaaldrich.com This demonstrates the utility of such compounds in generating collections of molecules for high-throughput screening and the discovery of new biologically active agents. The development of methods for the solid-phase synthesis of various heterocyclic scaffolds using building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid further underscores the importance of these types of reagents in creating diverse chemical libraries for drug discovery. nih.gov

Design and Synthesis of Diverse Chemical Scaffolds

The strategic design and synthesis of novel chemical scaffolds are fundamental to the discovery of new therapeutic agents and functional materials. The compound this compound is a bifunctional molecule, possessing two key reactive sites—the bromomethyl group and the carboxylic acid group—which, along with the directing influence of the nitro group, make it a potentially valuable starting material for constructing a variety of molecular architectures. However, based on a review of available scientific literature, detailed research findings specifically documenting the use of this compound in the synthesis of diverse chemical scaffolds are not extensively reported.

The inherent chemical reactivity of its functional groups suggests its utility in such synthetic endeavors. The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the attachment of a wide range of nucleophiles, including amines, alcohols, and thiols, to the benzene (B151609) ring. Such reactions are foundational in the construction of larger, more complex molecules.

Simultaneously, the carboxylic acid group can be converted into various other functionalities, such as esters, amides, or acid chlorides. These transformations are crucial for building and diversifying chemical libraries. The presence of the nitro group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be a precursor to an amino group upon reduction. This transformation is often a key step in the synthesis of heterocyclic systems and other scaffolds of medicinal interest.

While direct examples for the 2-nitro isomer are limited in published research, the closely related isomer, 4-(bromomethyl)-3-nitrobenzoic acid, has been successfully employed in the synthesis of complex heterocyclic scaffolds. For instance, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid serves as a key precursor for the synthesis of the 1,4-benzodiazepine-2,3-dione scaffold. nih.gov This synthetic route involves a four-step sequence:

Nucleophilic displacement of the bromide.

Acylation involving the carboxylic acid.

Simultaneous reduction-cyclization of the nitro group to form the heterocyclic ring.

Alkylation to further functionalize the scaffold.

This methodology provides rapid access to trisubstituted 1,4-benzodiazepine-2,3-diones in excellent yield and purity. nih.gov Although this specific example uses the 3-nitro isomer, it highlights the synthetic potential that is also inherent in the 2-nitro isomer due to the presence of the same reactive functional groups. The principles of this synthetic strategy could theoretically be adapted for this compound to generate a different regioisomer of the resulting scaffold.

The versatility of benzoic acid derivatives, in general, is widely recognized in medicinal chemistry for the synthesis of compounds with a broad spectrum of biological activities. rsc.org The strategic placement of the reactive bromomethyl and carboxylic acid groups on the nitro-substituted benzene ring of this compound positions it as a valuable, albeit under-explored, building block for the generation of diverse chemical libraries for drug discovery and materials science. Further research into the specific applications of this particular isomer would be beneficial to fully exploit its synthetic potential.

Role in Advanced Materials and Chemical Biology Research

Development of Photolabile Linkers and Reagents

The core functionality of 4-(Bromomethyl)-2-nitrobenzoic acid lies in its application as a photolabile, or light-sensitive, linker. nih.gov Photolabile linkers enable the attachment of molecules to a substrate or to each other, with the option to release the molecule simply by irradiation. nih.govdocumentsdelivered.com This method of cleavage is exceptionally mild, often requiring no additional chemical reagents, which is a significant advantage in sensitive applications like biological screening where contaminants from chemical cleavage agents could interfere with results. nih.govdocumentsdelivered.com The underlying mechanism for the photocleavage of o-nitrobenzyl-based linkers like the one derived from this compound is a Norrish Type II reaction, where absorption of a photon leads to an excited state that ultimately results in the cleavage of the benzylic bond and release of the attached molecule. dtu.dk

In the realm of solid-phase organic synthesis, particularly in the growing field of combinatorial chemistry, photolabile linkers are of great interest. acs.org this compound is a precursor to linkers used in the solid-phase synthesis of peptides. acs.org In this methodology, the linker is first attached to a solid support, such as a resin. An amino acid or a peptide chain is then anchored to this linker. Subsequent amino acids are added in a stepwise fashion to build the desired peptide.

The final step involves cleaving the completed peptide from the solid support. Using a photolabile linker derived from this compound allows for this cleavage to be performed under neutral conditions with UV light, which preserves the integrity of sensitive peptide structures that might be damaged by the harsh acidic or basic conditions of traditional cleavage methods. acs.org For instance, a support derived from 4-(bromomethyl)-3-nitrobenzoic acid, a closely related isomer, has been widely used for generating both peptide acids and amides. acs.org This approach offers a mild and effective alternative for releasing synthesized molecules from a solid phase. nih.govacs.org

Table 1: Application in Solid-Phase Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Linker Type | Photolabile o-Nitrobenzyl Linker | nih.govacs.org |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | dtu.dkacs.org |

| Cleavage Method | Photolysis (UV light irradiation) | nih.govdocumentsdelivered.comacs.org |

| Advantages | Mild, reagent-free cleavage; complements acid/base methods | nih.govacs.org |

| Products | Peptide acids, peptide amides, and other organic molecules | acs.org |

The ability to trigger release with light makes this compound a key building block for creating UV-cleavable moieties for controlled release systems. sigmaaldrich.comsigmaaldrich.com This is particularly valuable in chemical biology and materials science for applications where the release of a substance needs to be controlled in a specific location or at a specific time. By incorporating this compound into a larger molecular structure, a "cage" can be created for a biologically active molecule, rendering it inert until it is "uncaged" by a pulse of UV light.

This strategy has been employed for the photo-deprotection of thiols. sigmaaldrich.comsigmaaldrich.com Furthermore, research into o-nitrobenzyl-based linkers has expanded their utility to a wide range of functional groups, including not only carboxylates but also phosphates, carbonates, and carbamates, demonstrating the versatility of this photochemical release strategy. dtu.dk

Surface Functionalization and Material Modification

The reactivity of the bromomethyl group combined with the photosensitivity of the nitrobenzyl core allows this compound to be used for modifying the surfaces of various materials. This functionalization can imbue the material with new, dynamically tunable properties.

This compound has been identified as a UV-cleavable reagent for the functionalization of polyacrylamide acryl hydrate (B1144303) (PAAH). sigmaaldrich.comsigmaaldrich.com Polymeric materials like polyacrylamide are widely used in biotechnology, for example, as gels for electrophoresis or as scaffolds for cell culture. By attaching molecules to the polymer matrix using a linker derived from this compound, the surface properties of the polymer can be altered. Subsequent exposure to light can cleave the linker and release the attached molecule, changing the functionality of the material on demand. This approach can be used to create surfaces that can selectively trap or release biomolecules, such as proteins, through electrostatic interactions. rsc.org

Upon irradiation of a specific region of the crystal with UV light, the linkers are cleaved, releasing the charged moieties. This action changes the net surface charge in the irradiated zone, which in turn alters the local electrostatic interactions within the crystal. This precise control over surface properties is a powerful tool for engineering the physical and chemical behavior of nanomaterials. sigmaaldrich.comnih.gov

Table 2: Applications in Material and Surface Modification

| Application | Material | Mechanism | Outcome | Source(s) |

|---|---|---|---|---|

| Polymer Functionalization | Polyacrylamide Acryl Hydrate (PAAH) | Covalent attachment via UV-cleavable linker | Dynamic control over surface properties for biomolecule trapping/release | sigmaaldrich.comsigmaaldrich.comrsc.org |

| Surface Charge Manipulation | Colloidal Crystals | Attachment and subsequent photocleavage of charged moieties | Localized photoinversion of surface charges, altering material properties | sigmaaldrich.com |

Probing Biomolecular Interactions

The technologies enabled by this compound, such as controlled release from solid supports and dynamic surface functionalization, are instrumental in the study of biomolecular interactions. The ability to release a potential drug candidate or signaling molecule from a surface or a cage with high spatial and temporal precision allows researchers to study its effects on cells or proteins in a controlled manner.

For example, peptides synthesized and released from a photolabile linker can be directly used in biological screening assays without the risk of contamination from harsh cleavage reagents. nih.govdocumentsdelivered.com Similarly, functionalizing a surface with a specific protein and then selectively releasing it can help in studying the dynamics of protein-protein or protein-cell interactions. The functionalization of polyacrylamide surfaces to create nanoscale traps for positively charged proteins, like myoglobin, is a direct application for studying and leveraging such interactions. rsc.org These methods provide researchers with advanced tools to ask and answer complex questions in chemical biology.

Use as Fluorescent Probes for Protein and Nucleic Acid Binding Studies

The study of interactions between proteins, nucleic acids, and other biomolecules is fundamental to understanding cellular processes. Fluorescent probes are indispensable tools in this area, providing a sensitive and non-radioactive means to monitor binding events in real-time. The structure of this compound makes it a valuable scaffold for the construction of such probes.

The key to its utility lies in its functional groups. The bromomethyl group is a reactive electrophile that can readily form a stable covalent bond with nucleophilic residues found in biomolecules, such as the thiol group of cysteine in proteins or modified nucleobases in nucleic acids. This reaction, known as alkylation, provides a straightforward method for attaching the nitrobenzoate moiety to a specific site on a target biomolecule.

While this compound itself is not fluorescent, it can be incorporated into a fluorescent probe system in several ways:

As a Linker: The carboxylic acid group can be used to attach a fluorophore. In this design, the compound acts as a bridge, covalently linking a fluorescent reporter to a protein or nucleic acid via the reactive bromomethyl group. This allows researchers to track the location and interactions of the labeled biomolecule.

As a Component of a "Turn-On" Probe: The nitro group can act as a fluorescence quencher. In probes designed with a nearby fluorophore, the nitro group can suppress fluorescence through photoinduced electron transfer (PET). If the binding of the probe to its target protein or nucleic acid causes a conformational change that alters the distance or orientation between the fluorophore and the nitro quencher, a significant increase in fluorescence can be observed. This "turn-on" mechanism provides a direct signal of a binding event.

Quantitative methods like fluorescence polarization (FP) and fluorescence electrophoretic mobility shift assays (F-EMSA) often rely on probes that are fluorescently labeled. The covalent attachment chemistry enabled by reagents like this compound is crucial for preparing the stable, site-specifically labeled biomolecules required for these sensitive assays.

Development of Chemical Biology Tools

The versatility of this compound extends beyond fluorescent probes to the broader development of chemical biology tools. Its nature as a heterobifunctional linker—a molecule with two different reactive groups—is central to its utility. bldpharm.comnih.gov

The distinct reactivity of the bromomethyl group (for alkylation) and the carboxylic acid group (for amide bond formation, esterification, etc.) allows for the stepwise and controlled conjugation of different molecules. bldpharm.com This has several applications:

Surface Immobilization: Biomolecules can be attached to solid supports, such as microarray slides or beads. For instance, the carboxylic acid can be activated and reacted with an amine-functionalized surface, leaving the bromomethyl group available to capture specific proteins or other molecules from a complex mixture.

Bioconjugation: It can be used to link two different biomolecules together, such as a protein to another protein or a protein to a nucleic acid. nih.gov

Drug Delivery and Prodrugs: The linker can connect a drug molecule to a targeting moiety, such as an antibody. The linkage might be designed to be stable in circulation but cleaved under specific conditions within a target cell.

A particularly significant application for scaffolds containing an ortho-nitrobenzyl group is the creation of photocleavable linkers . nih.govnih.govresearchgate.net Irradiation with UV light can induce a chemical reaction that cleaves the linker, releasing a tethered molecule. nih.govresearchgate.net This property allows for the precise spatial and temporal control over the release of biologically active molecules or the activation of a probe within living cells or complex systems. researchgate.netacs.org For example, a fluorescently labeled oligonucleotide can be attached to a surface via a 2-nitrobenzyl-based linker. Upon irradiation, the oligonucleotide is released, which can be monitored by the loss of fluorescence. nih.govnih.gov This strategy has been widely used to control the activity of proteins, nucleic acids, and other "caged" compounds. acs.orgtcichemicals.com The this compound structure provides the core o-nitrobenzyl moiety necessary for such applications.

The table below summarizes the key functional groups of this compound and their roles in creating chemical biology tools.

| Functional Group | Chemical Role | Application in Tool Development |

| Bromomethyl | Alkylating Agent (Electrophile) | Covalent attachment to nucleophiles (e.g., thiols, amines) on proteins and nucleic acids. |

| Carboxylic Acid | Nucleophilic Acyl Substitution | Conjugation to amines to form stable amide bonds; attachment to solid supports or other molecules. |

| o-Nitrobenzyl Core | Photolabile Moiety | Forms the basis of photocleavable linkers, allowing for light-induced release of tethered molecules. |

Mechanistic and Computational Investigations of Bromomethylnitrobenzoic Acid Transformations

Elucidation of Reaction Mechanisms for Key Derivatizations

The primary route for the derivatization of 4-(bromomethyl)-2-nitrobenzoic acid involves the nucleophilic substitution of the bromide ion from the benzylic position. The reaction mechanism is largely dictated by the nature of the nucleophile, the solvent, and the substitution pattern of the aromatic ring. Given that the benzylic carbon is primary, the most probable mechanism for its reactions with a wide range of nucleophiles is the bimolecular nucleophilic substitution (SN2) pathway. researchgate.net

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion). mdpi.com This "backside attack" leads to an inversion of stereochemical configuration at the carbon center if it is chiral. For this compound, the benzylic carbon is prochiral, and the SN2 reaction proceeds through a trigonal bipyramidal transition state. mdpi.comlibretexts.org In this transition state, the incoming nucleophile and the departing bromide are partially bonded to the benzylic carbon.

The presence of a strong electron-withdrawing nitro group at the ortho position is expected to influence the reaction rate. Electron-withdrawing groups on the benzene (B151609) ring can stabilize the transition state of a benzylic SN2 reaction, thereby increasing the reaction rate. researchgate.net This is because these groups can withdraw electron density from the benzene ring, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. The carboxylic acid group at the meta position relative to the bromomethyl group also contributes to the electron-withdrawing nature of the aromatic ring.

While the SN2 mechanism is predominant for primary benzylic halides, a competing unimolecular (SN1) mechanism could be considered, especially with weakly nucleophilic solvents (solvolysis) and conditions that favor carbocation formation. researchgate.netstackexchange.com The SN1 mechanism involves the initial, rate-determining departure of the leaving group to form a benzylic carbocation, which is then rapidly attacked by a nucleophile. askfilo.com The benzylic carbocation derived from this compound would be stabilized by resonance with the benzene ring. However, the strong electron-withdrawing nitro group at the ortho position would significantly destabilize the adjacent positive charge of the carbocation, making the SN1 pathway less favorable compared to an SN2 mechanism. youtube.com

A key derivatization of this compound is its reaction with amines to form 4-(aminomethyl)-2-nitrobenzoic acid derivatives. These reactions are crucial for introducing nitrogen-containing functionalities. The reaction with a primary or secondary amine would proceed via an SN2 mechanism, where the nitrogen atom of the amine acts as the nucleophile. sciforum.net

Table 1: Plausible Reaction Mechanisms for Derivatizations of this compound

| Nucleophile | Proposed Primary Mechanism | Key Features of the Mechanism |

| Amines (e.g., R-NH₂) | SN2 | Bimolecular, single-step reaction. Backside attack of the amine nucleophile. Inversion of configuration at the benzylic carbon. |

| Alcohols (e.g., R-OH) | SN2 (can have SN1 character) | SN2 is likely dominant due to the primary benzylic halide. SN1 may compete under forcing conditions or with highly ionizing solvents. |

| Thiolates (e.g., R-S⁻) | SN2 | Thiolates are generally excellent nucleophiles, strongly favoring the SN2 pathway. |

| Carboxylates (e.g., R-COO⁻) | SN2 | Formation of an ester linkage via nucleophilic attack of the carboxylate oxygen. |

Theoretical Studies on Reaction Pathways and Intermediates

Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for mapping the potential energy surface (PES) of a reaction. mdpi.comresearchgate.netgithub.io For the SN2 reaction of this compound with a nucleophile, computational methods can be used to calculate the energies of the reactants, the pre-reaction complex, the transition state, and the products. mdpi.comresearchgate.netgithub.io

The reaction pathway for an SN2 reaction typically involves the formation of a loosely bound ion-dipole complex between the nucleophile and the substrate before reaching the transition state. acs.org The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis, corresponding to the motion along the reaction coordinate (the breaking of the C-Br bond and the formation of the C-Nucleophile bond). libretexts.org

Computational studies on similar benzylic systems have shown that the activation energy for the SN2 reaction is influenced by the electronic nature of the substituents on the benzene ring. researchgate.net For this compound, the electron-withdrawing nitro group is expected to lower the activation energy for the SN2 reaction, thus accelerating the rate. Theoretical calculations can quantify this effect by comparing the activation energy with that of unsubstituted benzyl (B1604629) bromide.

Furthermore, computational studies can investigate the possibility of competing reaction pathways, such as the SN1 mechanism. By calculating the energy of the benzylic carbocation intermediate, its stability can be assessed. For this compound, the calculated energy of the carbocation is expected to be high due to the destabilizing effect of the ortho-nitro group, providing theoretical evidence against a significant contribution from the SN1 pathway under typical conditions.

Table 2: Hypothetical Calculated Energies for the SN2 Reaction of this compound with a Generic Nucleophile (Nu⁻)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + Nu⁻ |

| Pre-reaction Complex | -5 to -10 | Ion-dipole complex formed between the reactants. |

| Transition State | +15 to +25 | Highest energy point on the reaction coordinate. |

| Products | -15 to -30 | 4-(Nucleophilomethyl)-2-nitrobenzoic acid + Br⁻ |

Note: The values in this table are illustrative and based on general principles of SN2 reactions. Specific values would require dedicated DFT calculations for the particular nucleophile and reaction conditions.

Computational Modeling of Molecular Structure and Reactivity

Computational modeling provides detailed insights into the electronic structure and reactivity of this compound. Methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G) can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. google.commdpi.com

A key aspect of the molecular structure is the orientation of the nitro and carboxylic acid groups relative to the benzene ring. The nitro group is known to have a significant rotational barrier, and its dihedral angle with respect to the ring can influence its electronic interaction and steric hindrance. google.com

The reactivity of the molecule can be understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is particularly important for nucleophilic attack, as it represents the region of the molecule that is most susceptible to receiving electrons. For this compound, the LUMO is expected to have a significant coefficient on the benzylic carbon and the antibonding σ* orbital of the C-Br bond, consistent with the susceptibility of this site to SN2 attack.

The molecular electrostatic potential (MEP) surface is another valuable tool for predicting reactivity. mdpi.com The MEP map visually represents the charge distribution on the molecule, with red regions indicating negative electrostatic potential (electron-rich areas, such as the oxygen atoms of the nitro and carboxyl groups) and blue regions indicating positive electrostatic potential (electron-poor areas). The benzylic carbon atom is expected to be in a region of positive or near-neutral electrostatic potential, making it an attractive site for nucleophiles.

Table 3: Illustrative Calculated Molecular Properties of this compound

| Property | Predicted Value/Description | Significance |

| C-Br Bond Length | ~1.95 Å | A relatively long and weak bond, susceptible to cleavage. |

| HOMO Energy | ~ -7.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.5 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. A low LUMO energy suggests higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | ~ 6.0 eV | A smaller gap generally implies higher reactivity. |

| Dipole Moment | ~ 4-6 D | A significant dipole moment due to the polar nitro and carboxylic acid groups. |

| Mulliken Charge on Benzylic Carbon | Positive | Indicates the electrophilic nature of this carbon, making it the primary site for nucleophilic attack. |

Note: These values are estimations based on computational studies of similar molecules and established chemical principles. Precise values would require specific quantum chemical calculations.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Greener Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For a molecule like 4-(Bromomethyl)-2-nitrobenzoic acid, future research will likely focus on moving beyond traditional multi-step procedures that may involve harsh reagents.

Current Synthetic Precedents: The synthesis of related isomers often provides a starting point. For instance, 4-Bromomethyl-3-nitrobenzoic acid is synthesized via the nitration of 4-bromomethylbenzoic acid. sigmaaldrich.comsigmaaldrich.com The synthesis of 4-bromomethylbenzoic acid itself can be achieved through the radical substitution of 4-methylbenzoic acid (p-toluic acid) using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. ysu.edu

A hypothetical route to this compound could similarly start from 2-methyl-4-nitrobenzoic acid, which can be prepared by the selective oxidation of 4-nitro-o-xylene. google.com Subsequent benzylic bromination would yield the target compound.

Future "Green" Approaches: Future research would aim to improve upon these methods by:

Catalytic Processes: Developing selective catalytic methods for both nitration and bromination steps to minimize waste and improve atom economy. This could involve solid-acid catalysts for nitration or photobromination under catalyst control to enhance selectivity and reduce the use of reagents like fuming nitric acid.

Flow Chemistry: Transitioning the synthesis to continuous flow reactors. Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), which is particularly important for potentially hazardous reactions like nitration. This can lead to higher yields, improved safety, and easier scalability.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids like CO2, to replace traditional volatile organic solvents like chlorobenzene.

Unveiling Undiscovered Reactivity and Selectivity Patterns

The trifunctional nature of this compound presents a rich landscape for exploring chemical reactivity. The key challenge and opportunity lie in achieving selective transformations of one functional group while leaving the others intact.

The reactivity of its constituent parts is well-known individually:

The bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, making it an excellent electrophilic handle for attaching the molecule to various substrates.

The nitro group is a strong electron-withdrawing group that can be reduced to an amine, opening pathways to amides, sulfonamides, and heterocyclic systems. It also deactivates the aromatic ring towards electrophilic substitution.

The carboxylic acid group can be converted into esters, amides, or acid chlorides, and can direct ortho-lithiation.

Future research will focus on the interplay between these groups to develop novel and selective reactions. Key research questions would include:

Chemoselectivity: Can one selectively perform a substitution reaction on the bromomethyl group without affecting the carboxylic acid? This would likely involve protecting the acid as an ester or performing the reaction under conditions where the carboxylate anion is a poor nucleophile.

Orthogonal Reactivity: Developing a sequence of reactions where each functional group can be addressed independently in a specific order. For example, using the bromomethyl group as a temporary photocleavable linker, a concept explored with the 3-nitro isomer, could be a fruitful direction. sigmaaldrich.com

Domino and Cascade Reactions: Designing multi-step reactions in a single pot where an initial reaction on one functional group triggers subsequent transformations involving the others, leading to rapid increases in molecular complexity.

Expanding the Scope of Applications in Emerging Interdisciplinary Fields

While direct applications of this compound are not yet established, its structure is analogous to intermediates used in medicinal chemistry and materials science. Future research is expected to explore its utility as a versatile scaffold in these interdisciplinary areas.

Potential Applications:

Medicinal Chemistry: The molecule could serve as a key building block for synthesizing libraries of novel compounds for drug discovery. The bromomethyl handle allows for covalent attachment to proteins, making it a candidate for developing targeted covalent inhibitors. The nitrobenzoic acid core is found in various bioactive molecules. For example, the related compound 2-Bromo-4-nitrobenzoic acid is an intermediate for androgen receptor antagonists. tcichemicals.com

Chemical Biology: Its use as a photocleavable linker, similar to its 3-nitro isomer, could be explored. sigmaaldrich.com Such linkers are valuable tools for "caged" compounds, where a bioactive molecule is rendered inert until its release is triggered by light, allowing for precise spatial and temporal control in biological studies.

Materials Science: The rigid aromatic core and multiple functional handles make it a candidate for synthesizing novel polymers or functional materials. Derivatives could be incorporated into metal-organic frameworks (MOFs) or used to functionalize surfaces to alter their chemical and physical properties.

Integration with Automation and High-Throughput Synthesis Methodologies

The future of chemical synthesis and discovery is increasingly tied to automation and high-throughput experimentation (HTE). These technologies enable the rapid synthesis and screening of thousands of compounds, dramatically accelerating the pace of research.

For this compound, this integration would manifest in several ways:

Library Synthesis: Using automated liquid handlers and parallel synthesisers, the core scaffold could be rapidly derivatized. For instance, reacting the bromomethyl group with a diverse set of nucleophiles (amines, thiols, phenols) in a 96- or 384-well plate format would generate a large library of new molecules.

High-Throughput Screening (HTS): These libraries could then be directly screened for biological activity (e.g., enzyme inhibition, antimicrobial activity) or material properties without the need for time-consuming purification of each compound. This "on-the-fly" synthesis and screening paradigm is a powerful tool in early-stage drug discovery.

Reaction Optimization: Automated platforms can be used to quickly screen a wide range of reaction conditions (catalysts, solvents, temperatures, stoichiometry) to find the optimal parameters for any given transformation of the molecule, a process that would be prohibitively laborious if done manually.

This automated approach would be essential for systematically exploring the reactivity of this compound and efficiently identifying promising derivatives for applications in medicine, biology, and materials science.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(Bromomethyl)-2-nitrobenzoic acid?

A two-step approach is commonly employed:

Nitration : Introduce the nitro group to 4-methylbenzoic acid using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

Bromination : React the nitrated intermediate (e.g., 2-nitro-4-methylbenzoic acid) with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to substitute the methyl group with bromine .

Key considerations: Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., ethanol/water).

Q. How can impurities such as dibrominated byproducts be minimized during synthesis?

- Use stoichiometric control (1:1 molar ratio of NBS to substrate) to avoid over-bromination.

- Employ low-temperature radical bromination (60–80°C) to suppress side reactions.

- Purify the final product via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and the bromomethyl group (δ ~4.5 ppm).

- IR Spectroscopy : Confirm nitro (1530–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) functional groups.

- X-ray Crystallography : Resolve crystal structure using SHELX software to validate molecular geometry .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

- Cross-validation : Compare experimental data with computational predictions (DFT calculations for chemical shifts).

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Alternative methods : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and validate structure via single-crystal X-ray diffraction .

Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitutions?

The bromomethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Steric hindrance from the nitro group at the ortho position may slow reactivity, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C). Kinetic studies using GC-MS can track substituent effects .

Q. How does thermal stability impact storage and reaction design for this compound?

- Thermogravimetric Analysis (TGA) : Decomposition begins at ~150°C, necessitating storage below 25°C in inert atmospheres.

- pH Sensitivity : The carboxylic acid group may protonate/deprotonate in aqueous solutions (pKa ~2.5), affecting solubility. Use buffered conditions (pH 4–6) for aqueous-phase reactions .

Q. What computational tools predict the electronic effects of substituents on reaction pathways?

Q. How can reaction yields be optimized for derivatization into heterocyclic compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.